Physicochemical Differentiation: Melting Point and Lipophilicity vs. Non-fluorinated Analog
The introduction of a single fluorine atom into the 4-position of the phenyl ring in 4-cyano-4-phenylcyclohexanone leads to quantifiable changes in key physicochemical properties. Specifically, 4-Cyano-4-(4-fluorophenyl)cyclohexanone (target) exhibits a significantly lower melting point (91-94°C) compared to its non-fluorinated analog, 4-cyano-4-phenylcyclohexanone (comparator), which has a reported melting point of 118-122°C . Additionally, the target compound has a slightly higher calculated LogP (ACD/LogP 1.59) [1] than its non-fluorinated analog (ACD/LogP 1.54) , indicating marginally increased lipophilicity.
| Evidence Dimension | Melting Point and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Melting Point: 91-94°C ; ACD/LogP: 1.59 [1] |
| Comparator Or Baseline | 4-cyano-4-phenylcyclohexanone (CAS 25115-74-6); Melting Point: 118-122°C ; ACD/LogP: 1.54 |
| Quantified Difference | Melting Point: approx. 24-28°C lower; ACD/LogP: +0.05 units |
| Conditions | Predicted ACD/LogP values; experimental melting point ranges reported by commercial vendors. |
Why This Matters
These differences in melting point and lipophilicity can impact solid-state handling, solubility in organic media, and the overall physicochemical profile of final drug candidates during lead optimization, making the fluorinated compound a distinct choice for medicinal chemistry programs.
- [1] ChemSpider. (n.d.). 4-Cyano-4-(4-fluorophenyl)cyclohexanone. View Source
